Azithiram

Description

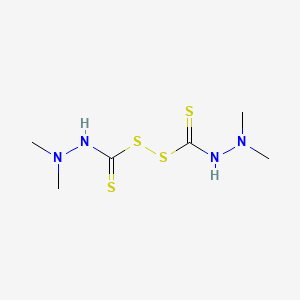

Structure

3D Structure

Properties

CAS No. |

5834-94-6 |

|---|---|

Molecular Formula |

C6H14N4S4 |

Molecular Weight |

270.5 g/mol |

IUPAC Name |

dimethylaminocarbamothioylsulfanyl N-(dimethylamino)carbamodithioate |

InChI |

InChI=1S/C6H14N4S4/c1-9(2)7-5(11)13-14-6(12)8-10(3)4/h1-4H3,(H,7,11)(H,8,12) |

InChI Key |

ZHIKKPYAYGUYPV-UHFFFAOYSA-N |

SMILES |

CN(C)NC(=S)SSC(=S)NN(C)C |

Canonical SMILES |

CN(C)NC(=S)SSC(=S)NN(C)C |

Origin of Product |

United States |

Synthesis and Synthetic Methodologies for Azithiram and Its Analogs

Chemical Synthesis of Azithiram

The chemical synthesis of Azithiram involves specific reaction steps to assemble its unique molecular structure, which includes dimethylaminocarbamothioyl groups linked by a disulfide bond. uni.lucdutcm.edu.cnherts.ac.uk

Established Synthetic Routes and Reaction Optimizations

Novel Approaches in Azithiram Synthesis (e.g., principles of green chemistry)

Design and Synthesis of Azithiram Derivatives and Analogs

The design and synthesis of derivatives and analogs of a parent compound like Azithiram are crucial for exploring variations in biological activity and improving properties. This involves modifying the chemical structure while retaining some core features.

Structure-Activity Relationship (SAR) Studies in Azithiram Analogs

Structure-Activity Relationship (SAR) studies are fundamental in the design of analogs. These studies involve synthesizing a series of compounds with systematic structural modifications and evaluating their biological activity to understand how the chemical structure influences activity. nih.govmdpi.comnih.gov Although specific SAR studies directly on Azithiram analogs were not detailed, SAR studies on other compound classes, such as azetidine-containing dipeptides and 4-aminoquinoline-hydrazones, illustrate the general principles. nih.govmdpi.comnih.gov These studies often involve modifying substituents at different positions of the molecule and assessing the impact on the desired activity. nih.govmdpi.comnih.gov Data from such studies can guide the synthesis of new analogs with potentially improved efficacy or altered properties. mdpi.com

Stereoselective Synthesis Strategies for Azithiram-Related Compounds

Stereoselective synthesis strategies are employed to control the formation of specific stereoisomers (molecules with the same chemical formula and connectivity but different spatial arrangements) when a molecule has chiral centers. While Azithiram itself does not appear to have stereocenters based on its common representation cdutcm.edu.cnherts.ac.uk, the synthesis of related compounds or potential chiral analogs would necessitate stereoselective approaches. Techniques such as using chiral starting materials, chiral catalysts, or applying stereoselective reaction conditions are standard methods to achieve the synthesis of enantiomerically or diastereomerically pure compounds. justia.comgoogle.comgoogleapis.com Examples from the synthesis of azetidine-containing dipeptides and aziridine (B145994) derivatives highlight the importance of controlling stereochemistry to influence biological activity. nih.govnih.govmsu.edu Physical separation techniques like chiral chromatography can also be used to obtain pure enantiomers from racemic mixtures. justia.comgoogle.comgoogleapis.com

Structural Elucidation and Advanced Spectroscopic Characterization of Azithiram

Nuclear Magnetic Resonance (NMR) Spectroscopy of Azithiram

NMR spectroscopy is a powerful technique that provides detailed information about the arrangement of atoms within a molecule. By analyzing the signals produced by the magnetic nuclei of a compound when placed in a strong magnetic field and irradiated with radiofrequency pulses, chemists can deduce the compound's structure. univr.itpitt.edupageplace.de

One-Dimensional (1D) NMR (e.g., 1H, 13C) for Structural Confirmation

One-dimensional NMR experiments, such as 1H NMR and 13C NMR, are fundamental in structural elucidation. 1H NMR spectroscopy provides information about the types of hydrogen atoms, their chemical environments, and their connectivity through spin-spin coupling. pageplace.deunesp.brhmdb.ca The chemical shifts (δ) and splitting patterns observed in a 1H NMR spectrum are characteristic of specific functional groups and their positions within the molecule. pageplace.de

Similarly, 13C NMR spectroscopy provides information about the carbon skeleton of the molecule. pageplace.deunesp.brresearchgate.net The chemical shifts in a 13C NMR spectrum are sensitive to the electronic environment of each carbon atom, providing clues about hybridization, functional group attachment, and symmetry. Techniques like Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments in 13C NMR help in determining the number of protons attached to each carbon (e.g., CH3, CH2, CH, or quaternary carbons), further aiding in structural confirmation. nanalysis.com While specific detailed 1H and 13C NMR data for Azithiram were not extensively found in the search results, these 1D NMR techniques are standard for confirming the presence and arrangement of the methyl groups and the carbon atoms in the thiocarbazoyl and disulfide linkages of Azithiram.

Two-Dimensional (2D) NMR Techniques for Connectivity and Conformation (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques provide correlations between nuclei, offering deeper insights into molecular connectivity and spatial relationships. princeton.eduresearchgate.netyoutube.comyoutube.com

COSY (COrrelation SpectroscopY): This homonuclear 2D NMR experiment reveals correlations between protons that are coupled to each other, typically through one, two, or three bonds. princeton.eduyoutube.comsdsu.edu A COSY spectrum shows cross-peaks at the intersection of the chemical shifts of coupled protons, establishing direct or vicinal proton-proton connectivity. princeton.edusdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear 2D NMR experiment that shows correlations between protons and the carbons to which they are directly attached (one-bond correlation). princeton.eduresearchgate.netyoutube.comsdsu.edu The spectrum displays cross-peaks at the intersection of the 1H chemical shift and the 13C chemical shift for each CH, CH2, or CH3 group, allowing for the assignment of proton signals to their corresponding carbons. princeton.eduresearchgate.netsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is another heteronuclear 2D NMR experiment that reveals long-range correlations between protons and carbons, typically through two, three, or even four bonds. princeton.eduresearchgate.netyoutube.comsdsu.edu This technique is particularly useful for establishing connectivity across quaternary carbons or through heteroatoms, providing crucial information for piecing together the molecular structure. princeton.edusdsu.edu Cross-peaks in an HMBC spectrum connect the chemical shift of a proton to the chemical shifts of carbons that are a few bonds away. princeton.edusdsu.edu

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY is a homonuclear 2D NMR experiment that reveals spatial proximity between protons, regardless of whether they are directly bonded. princeton.eduresearchgate.net Cross-peaks in a NOESY spectrum indicate that the corresponding protons are close in space (typically within 5-7 Å), providing information about the conformation and relative stereochemistry of the molecule. princeton.edu

While specific 2D NMR data for Azithiram were not detailed in the search results, these techniques would be essential for unequivocally confirming the connectivity of the dimethylamino groups to the thiocarbazoyl moieties and the disulfide linkage, as well as understanding the molecule's three-dimensional arrangement.

Solid-State NMR Spectroscopy for Polymorphism Studies

Solid-state NMR (SS-NMR) spectroscopy is a valuable technique for studying solid materials, including crystalline and amorphous forms of pharmaceuticals. nih.govirispublishers.comeuropeanpharmaceuticalreview.comjeol.com Unlike solution NMR, SS-NMR can provide structural information about compounds in their solid state, where crystal packing and molecular dynamics can influence the NMR signals. irispublishers.comjeol.com

SS-NMR is particularly useful for the study of polymorphism, the ability of a substance to exist in different crystalline forms. nih.govirispublishers.comeuropeanpharmaceuticalreview.comjeol.com Different polymorphs of a compound can have distinct physical properties, including different SS-NMR spectra due to differences in their crystal lattices and molecular conformations within the lattice. irispublishers.comjeol.com By analyzing the chemical shifts and signal patterns in solid-state 13C NMR (often using techniques like cross-polarization and magic angle spinning - CPMAS) and other nuclei like 15N, researchers can differentiate between different polymorphic forms of a drug substance. irispublishers.comeuropeanpharmaceuticalreview.com SS-NMR can also be used to quantify the amount of different forms in a mixture and to study amorphous content. europeanpharmaceuticalreview.com Although no specific SS-NMR data for Azithiram were found, this technique would be relevant for characterizing any solid-state forms of Azithiram and investigating potential polymorphism.

Mass Spectrometry (MS) of Azithiram

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. nih.govresearchgate.netresearchgate.net This information is crucial for confirming the molecular formula and identifying structural fragments.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography (GC) with the detection capabilities of mass spectrometry (MS). nih.govresearchgate.netgoogle.com In GC-MS, a sample is first separated into its individual components by GC, and then each component is introduced into the MS for fragmentation and detection. researchgate.net This technique is useful for the analysis of volatile and thermally stable compounds. researchgate.net

For Azithiram, GC-MS could be applied for its identification and quantification in various matrices, although its volatility and thermal stability would need to be considered. Some search results mentioned GC-MS in the context of analyzing other pesticides or antibiotics, highlighting its general applicability for residue analysis and identification of organic compounds. researchgate.netgoogle.com One study mentioned a GC-MS method for the determination of azithromycin (B1666446) (a different compound) in biological fluids, which involved derivatization to make it volatile and thermally stable. researchgate.netekb.eg This suggests that derivatization might be necessary for GC-MS analysis of Azithiram, depending on its inherent properties.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Product Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the analysis of a wide range of compounds, including those that are not volatile or are thermally labile. unesp.brresearchgate.netnih.govgoogle.comnih.govresearchgate.netmdpi.comnih.govjyu.fi LC-MS/MS combines the separation capabilities of liquid chromatography (LC) with the high sensitivity and selectivity of tandem mass spectrometry (MS/MS). unesp.brresearchgate.netgoogle.comnih.govresearchgate.netmdpi.comnih.govjyu.fi

In LC-MS/MS, the sample is separated by LC, and the eluent is then introduced into the mass spectrometer. unesp.brresearchgate.netgoogle.comnih.govresearchgate.netmdpi.comnih.govjyu.fi In the MS/MS part, a selected ion (precursor ion) is fragmented, and the resulting fragment ions are detected. researchgate.netnih.govresearchgate.netmdpi.com This provides a highly specific detection method, making it suitable for trace analysis and for identifying compounds in complex matrices. unesp.brresearchgate.netgoogle.comnih.govresearchgate.netmdpi.comjyu.fi

LC-MS/MS has been widely used for the analysis of various organic compounds, including pesticides and antibiotics. unesp.brresearchgate.netgoogle.comnih.govresearchgate.netmdpi.comjyu.fi Several studies in the search results describe LC-MS/MS methods for the quantification of azithromycin (a different compound) in biological fluids and environmental water samples, highlighting the technique's sensitivity and applicability for trace analysis and product identification. unesp.brresearchgate.netnih.govnih.govresearchgate.netmdpi.comnih.gov The use of multiple reaction monitoring (MRM) in LC-MS/MS allows for highly sensitive and selective detection of target analytes by monitoring specific precursor-to-fragment ion transitions. nih.govresearchgate.netmdpi.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact mass of a molecule, providing a highly accurate mass-to-charge ratio (m/z) that can be used to confirm or elucidate its elemental composition. Unlike nominal mass measurements which provide integer mass values, HRMS measures mass to several decimal places, enabling the differentiation of compounds with the same nominal mass but different elemental formulas. biocompare.combioanalysis-zone.com

For Azithiram (C₆H₁₄N₄S₄), the theoretical monoisotopic mass can be calculated based on the exact masses of its constituent isotopes. The monoisotopic mass for C₆H₁₄N₄S₄ is approximately 270.01013 Da. uni.lu HRMS analysis aims to obtain an experimentally measured exact mass that is in close agreement with this theoretical value, typically within a few parts per million (ppm) mass accuracy. biocompare.comfda.gov

Predicted Collision Cross Section (CCS) values for various adducts of Azithiram have been calculated, which can be useful in ion mobility-mass spectrometry experiments for further structural confirmation and separation of isomers. For example, the predicted CCS for the [M+H]⁺ adduct is 157.0 Ų, and for the [M+Na]⁺ adduct, it is 159.4 Ų. uni.lu

Vibrational Spectroscopy of Azithiram

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and molecular structure of a compound by analyzing its characteristic molecular vibrations.

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopic technique that complements FTIR. It measures the inelastic scattering of light by a sample, providing information about molecular vibrations that cause a change in polarizability. Raman active modes often involve symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in FTIR spectra.

For a molecule like Azithiram with S-S and C=S bonds, Raman spectroscopy could provide strong signals for these vibrations. S-S stretching vibrations typically appear in the region of 400-550 cm⁻¹, while C=S stretching vibrations can be observed in the 800-1400 cm⁻¹ range, depending on the molecular environment. nih.gov Raman spectroscopy is particularly useful for studying the skeletal vibrations of molecules and can differentiate between polymorphs of a compound. nih.govgoogle.com It is a non-invasive technique and can be applied to solid samples directly. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy of Azithiram

Ultraviolet-Visible (UV-Vis) spectroscopy involves the absorption of electromagnetic radiation in the UV and visible regions (typically 200-800 nm) due to electronic transitions within a molecule. slideshare.netmicrobenotes.com This technique is useful for identifying the presence of chromophores and can be used for quantitative analysis. microbenotes.comsci-hub.se

Electronic Transitions and Chromophore Analysis

UV-Vis absorption arises from the excitation of electrons from lower energy molecular orbitals to higher energy molecular orbitals. The types of electronic transitions observed in the UV-Vis spectrum depend on the functional groups present in the molecule. Common electronic transitions include σ→σ, n→σ, π→π, and n→π transitions, occurring at different energy levels and thus different wavelengths. slideshare.netyoutube.com

Chromophores are functional groups that absorb UV or visible light and are responsible for the observed absorption bands in the UV-Vis spectrum. slideshare.net For Azithiram, potential chromophores include the C=S double bonds and the disulfide (S-S) linkage, as well as the nitrogen atoms with lone pairs of electrons. The C=S group can undergo π→π* and n→π* transitions. The S-S bond can also contribute to UV absorption, typically at shorter wavelengths. The presence of conjugated systems, while not prominent in the core structure of Azithiram, can significantly shift absorption bands to longer wavelengths.

The specific absorption maxima (λmax) and molar absorptivity (ε) values in the UV-Vis spectrum of Azithiram would provide insights into the nature of these electronic transitions and the strength of absorption. While direct UV-Vis data for Azithiram was not found, related compounds with similar functional groups could exhibit absorption in the UV region.

Quantitative Spectrophotometric Analysis

UV-Vis spectroscopy is widely used for the quantitative determination of analytes in solution based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution. slideshare.netsci-hub.se

Quantitative spectrophotometric methods for compounds are developed by preparing standard solutions of known concentrations and measuring their absorbance at a specific wavelength, usually the λmax. A calibration curve is then constructed by plotting absorbance versus concentration, which should ideally show a linear relationship within a certain concentration range (Beer's Law range). nih.govbanglajol.infosudps.org The concentration of an unknown sample can then be determined by measuring its absorbance and using the calibration curve or the Beer-Lambert equation.

While specific quantitative methods for Azithiram using UV-Vis were not found, the principles of quantitative UV-Vis analysis are applicable. Such a method would involve selecting an appropriate solvent that dissolves Azithiram and does not interfere with its UV-Vis absorption, determining the λmax, and establishing a linear calibration curve. sudps.orgresearchgate.net The accuracy, precision, and linearity of the method would need to be validated according to analytical guidelines. banglajol.infosudps.org

Data Table: Predicted HRMS Adducts and CCS Values for Azithiram

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 271.01741 | 157.0 |

| [M+Na]⁺ | 292.99935 | 159.4 |

| [M-H]⁻ | 269.00285 | 156.0 |

| [M+NH₄]⁺ | 288.04395 | 171.4 |

| [M+K]⁺ | 308.97329 | 152.2 |

| [M+H-H₂O]⁺ | 253.00739 | 147.8 |

| [M+HCOO]⁻ | 315.00833 | 157.0 |

| [M+CH₃COO]⁻ | 329.02398 | 209.3 |

| [M+Na-2H]⁻ | 290.98480 | 156.1 |

| [M]⁺ | 270.00958 | 153.2 |

| [M]⁻ | 270.01068 | 153.2 |

Source: PubChemLite uni.lu

X-ray Diffraction (XRD) Studies of Azithiram

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystallinity Assessment

Powder X-ray Diffraction (PXRD) is a widely used technique for characterizing polycrystalline materials wku.edu. It analyzes a collection of randomly oriented microcrystals, producing a unique diffraction pattern that acts as a "fingerprint" for a specific crystalline phase wku.educreative-biostructure.com. By comparing the experimental PXRD pattern to reference databases, crystalline phases within a sample can be identified wku.educreative-biostructure.comyoutube.com.

PXRD is also essential for assessing the crystallinity of a material and identifying different crystalline forms (polymorphs) wku.educreative-biostructure.com. The positions, intensities, and shapes of the diffraction peaks provide information about the crystal structure, phase purity, and the degree of crystallinity wku.educreative-biostructure.com. Quantitative analysis using methods like Rietveld refinement can be applied to determine the proportions of different crystalline phases in a mixture mdpi.comcreative-biostructure.comyoutube.com.

While PXRD is excellent for phase identification and crystallinity assessment, it does not provide direct atomic positions with the precision of single-crystal XRD creative-biostructure.com. However, it is invaluable for quality control and characterizing bulk materials creative-biostructure.com.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray Diffraction (SCXRD) is considered the most comprehensive and accurate technique for determining the atomic-level structure of crystalline substances uhu-ciqso.esfzu.cz. It requires a single crystal of sufficient size and quality uhu-ciqso.esfzu.cz. When an X-ray beam interacts with a single crystal, it produces a diffraction pattern from which a three-dimensional map of electron density can be generated fzu.cz. This map allows for the precise location of atoms, thus determining the molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral molecules if applicable uhu-ciqso.esfzu.cz.

SCXRD is critical for understanding molecular packing and non-bonding interactions within the crystal lattice fzu.cz. It is widely applied in various fields, including chemistry and the pharmaceutical industry, for the structural resolution and characterization of solid forms uhu-ciqso.esfzu.cz.

In-situ XRD for Temperature and Humidity Effects on Crystalline Forms

In-situ XRD involves collecting diffraction data while the sample is subjected to controlled environmental conditions, such as varying temperature and humidity anton-paar.commalvernpanalytical.com. This technique is crucial for studying how materials behave under different external parameters, observing structural changes, phase transitions, and hydration or dehydration processes in real-time anton-paar.commalvernpanalytical.commdpi.com.

For crystalline compounds, in-situ XRD can reveal the stability of different polymorphs or solvates (including hydrates) as a function of temperature and relative humidity anton-paar.commalvernpanalytical.comtricliniclabs.com. It helps in understanding the conditions under which phase transformations occur, which is particularly important for materials where solid-state form impacts properties like stability and solubility anton-paar.com. Experiments can involve systematically changing temperature and humidity to map out the phase diagram of a substance malvernpanalytical.comtricliniclabs.com.

Advanced Spectroscopic and Hybrid Analytical Techniques

Advanced spectroscopic techniques and hybrid analytical approaches offer complementary information to XRD, providing insights into the chemical composition, molecular interactions, and spatial distribution of components within a sample.

Hyperspectral Imaging and Chemometric Approaches

Hyperspectral Imaging (HSI) is a technique that combines conventional imaging with spectroscopy, simultaneously acquiring spatial and spectral information from a sample ugr.esmdpi.comspectroscopyonline.com. It captures images across a contiguous range of wavelengths, creating a "data cube" where each pixel has a full spectrum associated with it ugr.esmdpi.comresearchgate.net. This allows for the visualization of the spatial distribution of chemical components and the assessment of physical and geometrical characteristics ugr.esmdpi.com.

Chemometrics, the application of mathematical and statistical methods to chemical data, is often used to process and analyze the complex, high-dimensional data generated by HSI ugr.esresearchgate.net. Chemometric techniques, including both unsupervised and supervised methods, can extract qualitative and quantitative information from hyperspectral images, enabling tasks such as phase identification, component mapping, and the detection of variations within a sample ugr.esresearchgate.net. Multivariate data analysis methods like Multivariate Curve Resolution (MCR) can resolve pure component spectra and their spatial distributions from hyperspectral data researchgate.net.

Advanced Spectroscopic Applications in Chemical Analysis

Beyond standard techniques like infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, advanced spectroscopic methods offer deeper insights into molecular structure and interactions nih.gov. Techniques such as Raman spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (including 13C NMR), and mass spectrometry provide detailed information about the vibrational modes, nuclear environments, and mass-to-charge ratios of molecules, respectively google.comgoogle.com.

Chemical Reactivity and Reaction Mechanisms of Azithiram

Reaction Kinetics and Mechanistic Pathways

Research indicates that the degradation of azithiram on plants exposed to sunlight is primarily photochemical rather than metabolic. scribd.com The environmental fate of azithiram involves relatively rapid degradation processes. On the soil surface in laboratory conditions, photodegradation is extremely rapid. scribd.com Under natural light conditions, however, the photodegradation rate is not as fast. scribd.com

Kinetic studies on the degradation of azithiram have provided estimated half-lives (DT₅₀) under different environmental conditions. The DT₅₀ on plants exposed to sunlight is reported to be 23 days. scribd.com In soil, the DT₅₀ is significantly shorter, measured at 3.1 days. scribd.com

While the search results highlight the importance of photodegradation as a primary degradation pathway on plants, detailed mechanistic pathways describing the specific chemical transformations that occur during azithiram's degradation were not extensively described in the provided information.

Complexation Chemistry of Azithiram

Azithiram belongs to the dithiocarbamate (B8719985) class of fungicides. bcpcpesticidecompendium.orgherts.ac.ukagropages.com Dithiocarbamates are well-known for their ability to act as ligands and form complexes with various chemical species, particularly metal ions. This complexation ability is a significant aspect of the chemistry of this class of compounds.

Metal-Ligand Complexation Studies

As a dithiocarbamate, azithiram would be expected to engage in metal-ligand complexation. However, specific detailed studies focusing on the synthesis, characterization, and properties of azithiram's metal complexes were not found within the scope of the conducted searches. The broader class of dithiocarbamates is known to form complexes with metals, which can influence their stability, solubility, and biological activity.

Photochemistry of Azithiram

Photochemistry plays a crucial role in the environmental fate of azithiram, particularly its degradation when exposed to light. As mentioned earlier, photodegradation is the main degradation route for azithiram on plants. scribd.com

Photodegradation Pathways and Products under Various Light Exposures (e.g., in pesticide applications)

Azithiram undergoes photodegradation when exposed to light. scribd.com The rate of this process is influenced by the environment and the nature of light exposure. Photodegradation on the soil surface in laboratory settings occurs very rapidly. scribd.com Under natural sunlight, the process is not as fast. scribd.com

Data on the rate of photodegradation includes a DT₅₀ of 23 days on plants exposed to sunlight. scribd.com While the occurrence and rate of photodegradation are documented, the specific chemical pathways involved in the breakdown of azithiram under light exposure and the resulting degradation products were not detailed in the provided search results.

Photoreactivity Mechanisms

Information regarding the specific photoreactivity mechanisms of azithiram, such as the initiation steps, intermediate species formed, or the detailed sequence of reactions triggered by light absorption, was not available in the search results. Further research would be required to elucidate the precise mechanisms driving the photodegradation of azithiram.

Electrochemistry of Azithiram

The electrochemical behavior of azithromycin (B1666446) (AZT) has been a subject of investigation, primarily linked to the oxidation of its tertiary amino groups. Electrochemical techniques offer sensitive and rapid methods for studying the redox processes of AZT. nih.govmdpi.com

Redox Behavior and Electrochemical Oxidation

The electrochemical behavior of azithromycin is associated with the oxidation of its tertiary amino groups. nih.gov Specifically, the oxidation is related to the tertiary amine group at the N3' position. mdpi.com While azithromycin contains several functional groups capable of electrochemical oxidation, such as hydroxyl and amine groups, the amine group is generally more easily oxidized through the loss of one electron, leading to the formation of a radical cation. nih.govmdpi.com In the case of AZT, the nitrogen atom (N9) within the macrocyclic lactone ring is less prone to electron removal compared to the nitrogen at the N3' position. nih.govmdpi.com

Studies have indicated that in solutions with pH values below its pKa, the electrochemical oxidation of AZT is initiated by the deprotonation of the N3' atom, followed by the transfer of a single electron and the subsequent formation of a radical cation. nih.gov This oxidation process has been described as irreversible, characterized by the absence of a corresponding peak in the reverse scan during cyclic voltammetry experiments. nih.gov The electrochemical oxidation of azithromycin at glassy carbon electrodes has been found to involve anodic oxidation at one or both amine groups, followed by rapid chemical reactions of the intermediate radical cation. nih.gov Analysis of the main oxidation products by HPLC has identified protonated azithromycin and products resulting from the demethylation of the 3'-dimethylamino or macrolactone amino group. nih.gov

The number of electrons involved in the electrochemical oxidation of azithromycin has been investigated using techniques like linear sweep voltammetry. For instance, studies at pH 5 acetate (B1210297) buffer have suggested that one electron is involved in the electrochemical oxidation process. nih.gov

The pH of the solution significantly influences the electrochemical response of AZT. Differential pulse voltammetry studies have shown that the peak potential shifts to lower values as the pH increases from acidic to neutral. mdpi.com The peak current is typically well-defined above a certain pH and exhibits a maximum value at a specific pH, such as pH 5 in acetate buffer. mdpi.com

Voltammetric Characterization of Electrochemical Processes

Various voltammetric techniques have been employed to characterize the electrochemical behavior and oxidation of azithromycin, including cyclic voltammetry (CV), linear sweep voltammetry (LSV), differential pulse voltammetry (DPV), and adsorptive stripping voltammetry. nih.govmdpi.comnih.gov These methods have been applied to both study the fundamental electrochemical processes and develop analytical methods for AZT determination. nih.govresearchgate.net

Cyclic voltammetry has been used to investigate the oxidative behavior of azithromycin at different electrodes, such as glassy carbon electrodes and hanging mercury drop electrodes (HMDE). nih.govnih.govmdpi.com Studies at glassy carbon electrodes have shown the oxidation process to be irreversible over a wide pH range (5-11) and controlled by a combination of diffusion and adsorption. nih.gov At HMDE, cyclic voltammograms have been used to study the kinetic behavior of azithromycin, indicating an irreversible electrochemical reaction at higher scan rates. mdpi.com Adsorption of oxidized and reduced species of azithromycin at the electrode surface has also been noted. mdpi.comresearchgate.net

Differential pulse voltammetry is frequently utilized for the sensitive detection and quantification of azithromycin due to its ability to minimize capacitive current and enhance faradaic current, resulting in well-defined peaks. biologic.netukessays.com DPV has revealed oxidation peaks for azithromycin at specific potentials, which can be influenced by the electrode material and solution conditions. mdpi.comnih.govnih.gov For example, an anodic peak at approximately 0.82 V has been observed at a graphene and ionic liquid composite modified glassy carbon electrode in neutral solutions. nih.gov At an electrochemically activated glassy carbon electrode, an oxidative peak current at +0.82 V has been reported at a scan rate of 20 mV/s. nih.gov

Modified electrodes, such as those incorporating graphene or carbon nanotubes, have been shown to enhance the electrochemical response of azithromycin, leading to increased peak currents and lower detection limits compared to bare electrodes. nih.govmdpi.comnih.govnih.gov For instance, a graphene-modified glassy carbon electrode showed a higher oxidation peak at a lower potential (+1.12 V) compared to a bare glassy carbon electrode (+1.35 V) in pH 5 acetate buffer. mdpi.comnih.gov

Voltammetric methods have demonstrated linear relationships between peak current and azithromycin concentration over specific ranges, enabling their use in quantitative analysis. nih.govnih.gov

Here is a summary of some voltammetric data for azithromycin:

| Voltammetric Technique | Electrode Type | Supporting Electrolyte / pH | Peak Potential (V) | Scan Rate (mV/s) | Linear Range | Detection Limit | Reference |

| Differential Pulse Voltammetry | Graphene-Modified Glassy Carbon Electrode | pH 5 Acetate Buffer | +1.12 | - | 10-8 – 10-5 M | 3.03 × 10-9 M | mdpi.comnih.gov |

| Differential Pulse Voltammetry | Electrochemically Activated Glassy Carbon Electrode | Phosphate buffer, pH 6 | +0.82 | 20 | 0.25 - 2 µg/mL, 1 - 10 µg/mL | - | nih.gov |

| Differential Pulse Voltammetry | Graphene and Ionic Liquid Composite Modified GCE | Neutral solutions | ~0.82 | - | 0.49-28.57 µg/ml | 0.19 µg/ml | nih.gov |

| Cyclic Voltammetry | Glassy Carbon Electrode | Various buffer systems (pH 5-11) | - | - | - | - | nih.gov |

| Cyclic Voltammetry | Hanging Mercury Drop Electrode (HMDE) | Acetate buffer solution | - | Varied | 2.5×10-5–1.35×10-3 M | - | mdpi.comresearchgate.net |

| Differential Pulse Voltammetry | Modified electrode (VS2 QDs/N, S@ GNA/cCNTs/GCE) | - | - | - | 0.28–30 × 10−8 M | 0.091 × 10−8 M | nih.gov |

| Differential Pulse Voltammetry | Platinum electrode | Acetonitrile | 200 to 900 mV vs. Ag/AgNO3 | 5 | - | - | researchgate.net |

| Cyclic Voltammetry | Modified Glass-Carbon Electrode (doped carbon nanotubes) | Blood medium (different pH) | Oxidation peak ~1 V, Reduction peak ~0.75 V (pH 7) | - | - | - | rjn.com.ro |

Degradation Pathways and Chemical Stability Research of Azithiram

Intrinsic Stability and Forced Degradation Studies

Intrinsic stability refers to the stability of the drug substance itself, independent of its formulation. Forced degradation studies help to elucidate this intrinsic stability by subjecting the compound to various stress conditions. gsconlinepress.commedcraveonline.com These studies are mandated by regulatory guidelines to identify likely degradation products and establish degradation pathways. medcraveonline.comdgra.de

Hydrolytic degradation involves the cleavage of chemical bonds through reaction with water. The rate and extent of hydrolysis can be significantly influenced by pH. Studies on other compounds with hydrolyzable groups, such as certain pesticides and pharmaceuticals, indicate that hydrolysis can occur under acidic, neutral, or alkaline conditions, with reaction rates often being pH-dependent. scielo.brgoogle.comgoogleapis.comnih.gov For example, some compounds are stable in neutral solutions but undergo increased hydrolysis with increasing pH or temperature. scribd.com Acid or base catalyzed hydrolysis can cleave specific moieties within a molecule. google.comgoogleapis.com While specific data for Azithiram's hydrolytic degradation under varying pH conditions was not extensively found, the presence of nitrogen and sulfur atoms and the disulfide linkage in its structure suggest potential susceptibility to hydrolysis, particularly under extreme pH conditions.

Oxidative degradation involves the reaction of a substance with an oxidizing agent, often leading to changes in its chemical structure. This can be influenced by factors such as the presence of oxygen, light, and catalysts. mdpi.comgoogle.com For instance, studies on other compounds have shown that exposure to atmospheric air and UV radiation can lead to significant thermal-oxidative degradation. mdpi.comnih.gov The presence of the disulfide bond (S-S) in Azithiram's structure makes it potentially susceptible to oxidative cleavage or other oxidation reactions. Degradation of pesticides by ferric reagents and peroxide in the presence or absence of light has been explored, indicating the role of oxidative processes in their breakdown. google.com

Characterization and Identification of Azithiram Degradation Products

Identifying the degradation products of a compound is crucial for understanding its degradation pathways and assessing potential environmental or health impacts. gsconlinepress.commedcraveonline.comrjptonline.orgresearchgate.net Analytical techniques, particularly chromatographic methods coupled with mass spectrometry, are widely used for this purpose. gsconlinepress.comgoogle.comgoogle.com

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are used to separate the parent compound from its degradation products and impurities. google.comgoogle.comnih.govresearchgate.netnih.gov Mass Spectrometry (MS) is then used to determine the molecular weight and fragmentation pattern of the separated compounds, aiding in their identification. researchgate.netgoogle.comgoogle.comnih.gov Hyphenated techniques like HPLC-MS are powerful tools for the characterization of degradation products. gsconlinepress.comgoogle.comgoogle.com These methods allow for the detection and identification of impurities and byproducts formed during synthesis, storage, or forced degradation studies. google.comgoogle.com

Structural elucidation involves determining the complete chemical structure of the identified degradation products or metabolites. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and UV-Visible (UV-Vis) spectrophotometry, in addition to MS, are employed for this purpose. researchgate.netgoogle.comgoogle.com By analyzing the spectroscopic data, researchers can deduce the structural changes that occurred in the parent molecule during degradation. researchgate.net For example, NMR and MS analysis have been used to identify the structures of degradation products of other compounds. researchgate.net While specific structural elucidation studies for Azithiram degradation metabolites were not detailed in the search results, these techniques would be the standard approach for characterizing any degradation products formed.

Chemical Stability in Various Matrices (e.g., environmental samples)

Research into the chemical stability of Azithiram in various environmental matrices indicates limited data availability, consistent with its status as an obsolete compound for which little is known regarding its environmental fate and ecotoxicology. herts.ac.uk However, some specific data points regarding its stability in water and soil have been reported.

Azithiram is reported to be stable to hydrolysis. scribd.com In aqueous solutions, its dissipation time 50% (DT₅₀) under photolysis conditions is approximately 12 hours. scribd.com

In soil environments, specifically loamy and humous sandy soils, the DT₅₀ for Azithiram is approximately 3 to 4 weeks. scribd.com

The limited information available suggests that while Azithiram is stable against hydrolysis, it undergoes relatively rapid degradation in water under photolytic conditions and shows moderate persistence in certain soil types. scribd.com The lack of comprehensive data on its behavior in a wider range of environmental matrices highlights the limited research conducted on the environmental fate of this compound. herts.ac.uk

Summary of Available Stability Data

| Matrix Type | Stability/Degradation Metric | Value | Source |

| Water (Hydrolysis) | Stability | Stable | scribd.com |

| Water (Aqueous Photolysis) | DT₅₀ | c. 12 hours | scribd.com |

| Soil (Loamy and Humous Sandy) | DT₅₀ | c. 3-4 weeks | scribd.com |

Note: DT₅₀ refers to the time taken for the concentration of the substance to decrease by half.

Advanced Analytical Method Development and Validation for Azithiram

Chromatographic Methods

Chromatographic techniques are the cornerstone of modern analytical chemistry, offering high separation efficiency and sensitivity. However, the application of these methods specifically to Azithiram is not well-documented.

High-Performance Liquid Chromatography (HPLC) Development

No specific HPLC methods developed and validated exclusively for the analysis of Azithiram could be identified in the available scientific literature. General methods for dithiocarbamates often involve derivatization or complexation to make them amenable to analysis, but these are not specific to Azithiram. For instance, some methods for related compounds like ziram (B1684391) involve pre-column derivatization followed by reverse-phase HPLC with UV detection. However, the direct applicability and validation of such methods for Azithiram have not been reported.

Gas Chromatography (GC) Development

The standard approach for analyzing dithiocarbamates by GC is an indirect method. This involves the acid hydrolysis of the dithiocarbamate (B8719985) to evolve carbon disulfide (CS₂), which is then measured by a GC system, often coupled with a mass spectrometer (MS). This is a summative method that provides a total dithiocarbamate content but does not distinguish between different dithiocarbamate fungicides like Azithiram, Ziram, or Maneb. While one study noted the detection of a compound belonging to the "azithiram pesticide" group in vegetable samples using Gas Chromatography/Mass Spectroscopy (GC/MS), it did not provide a specific analytical method for the parent compound Azithiram. researchgate.net

Electrochemical Analytical Methodologies

Electrochemical sensors offer a rapid and sensitive alternative for the detection of various analytes.

Voltammetric Sensors and Modified Electrodes for Azithiram Detection

There is a significant body of research on the development of voltammetric sensors and modified electrodes for the detection of dithiocarbamates in general. These methods often rely on the electrochemical oxidation or reduction of the dithiocarbamate functional group. However, specific studies focusing on the development and application of these technologies for the selective detection of Azithiram are absent from the current body of scientific literature.

Spectrophotometric Quantification Methods

Spectrophotometric methods are widely used for the quantification of chemical compounds. For dithiocarbamates, a common method involves their decomposition in the presence of acid to form carbon disulfide. The CS₂ is then reacted with a chromogenic reagent, and the resulting colored complex is measured spectrophotometrically. This, however, is a non-specific method for the entire class of dithiocarbamate fungicides and does not allow for the individual quantification of Azithiram. ethernet.edu.et

Method Validation and Quality Assurance in Azithromycin (B1666446) Analysis

Method validation is a critical component of quality assurance in the analysis of Azithromycin. It provides documented evidence that an analytical procedure is suitable for its intended purpose. amsbiopharma.com The process ensures the reliability, reproducibility, and accuracy of analytical data for a specific test. ijrpns.comnewbioworld.org As mandated by guidelines from bodies like the International Conference on Harmonisation (ICH), validation involves evaluating several key performance characteristics to demonstrate that the method is fit for purpose. jocpr.comresearchgate.net

Specificity, Linearity, Accuracy, Precision, and Robustness

These five parameters are fundamental to validating an analytical method for Azithromycin, ensuring the data generated is scientifically sound. amsbiopharma.com

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or placebo components. derpharmachemica.comjapsonline.com In High-Performance Liquid Chromatography (HPLC) methods for Azithromycin, specificity is often demonstrated by comparing the chromatograms of the drug substance with those of placebo samples. The absence of interfering peaks at the retention time of Azithromycin confirms the method's specificity. derpharmachemica.com Studies have shown that a well-developed method can effectively separate the Azithromycin peak from any potential interference. jocpr.com

Linearity demonstrates the ability of the analytical procedure to obtain test results that are directly proportional to the concentration of the analyte within a given range. ijrpns.com For Azithromycin analysis, linearity is typically established by preparing a series of standard solutions across a range of concentrations and analyzing them. The response (e.g., peak area in chromatography) is then plotted against concentration, and a linear regression analysis is performed. A high correlation coefficient (R²) value, typically ≥ 0.999, indicates a strong linear relationship. jocpr.comresearchgate.net For instance, one RP-HPLC method demonstrated linearity for Azithromycin in the concentration range of 300 µg/mL to 700 µg/mL with a correlation coefficient of 0.998. ijpsr.com Another study showed a linear response from 1.0 to 50.0 μg/mL with an R² of 0.995. japsr.in

Accuracy refers to the closeness of the test results obtained by the method to the true value. ijrpns.com It is often determined by performing recovery studies, where a known amount of pure Azithromycin is added (spiked) into a placebo mixture or sample, and the amount recovered is measured. The accuracy is then expressed as the percentage of the analyte recovered by the assay. nih.gov Successful validation studies report recovery values close to 100%, often within a range of 98% to 102%, indicating that the method can accurately quantify Azithromycin in a sample matrix. ijpsr.comresearchgate.net

Precision is a measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. jocpr.com It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Ruggedness): Expresses within-laboratory variations, such as on different days, with different analysts, or on different equipment. jocpr.com For a method to be considered precise, the %RSD values should typically be not more than 2.0%. ijrpns.comnih.gov

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. derpharmachemica.com This provides an indication of its reliability during normal usage. For HPLC methods, robustness is tested by intentionally altering parameters such as the flow rate (e.g., ±0.1 mL/min), pH of the mobile phase (e.g., ±0.2), mobile phase composition (e.g., ±2%), and column temperature (e.g., ±5°C). derpharmachemica.comjapsonline.com The method is considered robust if the results remain consistent, with %RSD values staying within acceptable limits (typically <2%) despite these minor changes. researchgate.net

| Parameter | Method | Finding/Result | Reference |

|---|---|---|---|

| Specificity | RP-HPLC | No interference from placebo or degradation products at the retention time of Azithromycin. | derpharmachemica.comjapsonline.com |

| Linearity | RP-HPLC | Concentration range of 30-70 µg/mL with a correlation coefficient (r²) of 0.999. | researchgate.net |

| Accuracy (% Recovery) | RP-HPLC | Recovery was found to be 100.14%. | researchgate.net |

| Precision (%RSD) | RP-HPLC | Repeatability was 0.1% and intermediate precision was 0.1%. | researchgate.net |

| Robustness | RP-HPLC | Method remains reliable with deliberate variations in flow rate, temperature, and mobile phase composition (%RSD < 2%). | researchgate.net |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net It is the concentration that yields a signal-to-noise ratio of approximately 3:1. jocpr.commdpi.com

The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net The LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1 and is the lowest concentration on the calibration curve. jocpr.commdpi.com

These parameters define the sensitivity of the analytical method. For instance, a developed RP-HPLC method for Azithromycin determined the LOD to be 28.7 µg/mL and the LOQ to be 86.9 µg/mL. researchgate.net Another study using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method reported a much lower LOQ of 0.5 ng/mL, highlighting the enhanced sensitivity of this technique. nih.gov A separate HPLC method with UV detection established an LOD of 14.40 ng/mL and an LOQ of 43.66 ng/mL for Azithromycin in an oral suspension. japsr.in

| Parameter | Method | Reported Value (Azithromycin) | Reference |

|---|---|---|---|

| LOD | RP-HPLC | 0.56 µg/mL | researchgate.net |

| LOQ | RP-HPLC | 1.7 µg/mL | researchgate.net |

| LOD | RP-HPLC | 28.7 µg/mL | researchgate.net |

| LOQ | RP-HPLC | 86.9 µg/mL | researchgate.net |

| LOD | HPLC-UV | 14.40 ng/mL | japsr.in |

| LOQ | HPLC-UV | 43.66 ng/mL | japsr.in |

| LOD | LLLME-LC | 0.03 µg/mL | researchgate.net |

| LOQ | LC-MS/MS | 0.5 ng/mL | nih.gov |

Computational and Theoretical Chemical Studies of Azithiram

Quantum Chemical Investigations

Quantum chemical methods are used to understand the electronic structure of molecules, which governs their reactivity and properties.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. For a molecule like Azithiram, DFT calculations could provide detailed information on:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Reactivity Descriptors: DFT can be used to calculate various chemical reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index. These descriptors help in predicting how Azithiram might interact with other molecules, including its biological targets.

While no specific DFT studies on Azithiram were found, numerous studies have applied DFT to understand the electronic properties of other dithiocarbamate (B8719985) complexes, often focusing on the coordination of the dithiocarbamate ligand with various metal ions. These studies typically analyze bond lengths, bond angles, and the nature of the metal-ligand bond.

Table 1: Hypothetical DFT-Calculated Parameters for Azithiram

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific DFT studies for Azithiram have been identified.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack.

Color Coding: In an MEP map, regions of negative potential (electron-rich) are typically colored red and are indicative of sites for electrophilic attack. Regions of positive potential (electron-poor) are colored blue and indicate sites for nucleophilic attack. Green areas represent neutral potential.

For Azithiram, an MEP map would likely show negative potential around the sulfur atoms of the dithiocarbamate group, suggesting these are key sites for interaction with electron-deficient species, such as metal ions in biological systems.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a flexible molecule, MD simulations can provide insights into:

Conformational Landscape: Identifying the different shapes (conformations) the molecule can adopt in various environments (e.g., in water or bound to a protein).

Intermolecular Interactions: Simulating how Azithiram might bind to a biological target, such as an enzyme. This can help to identify key amino acid residues involved in the binding and to understand the stability of the resulting complex.

Although no MD simulation studies specifically on Azithiram were found, such studies are common for understanding how pesticides and fungicides interact with their target proteins. These simulations can reveal the dynamics of the binding process and the conformational changes that occur upon binding.

Cheminformatics and Quantitative Structure-Activity Relationships (QSAR) for Agrochemical Applications

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. Quantitative Structure-Activity Relationship (QSAR) is a key cheminformatics technique that aims to build a mathematical relationship between the chemical structure of a compound and its biological activity.

Model Development: A QSAR model is developed by correlating various calculated molecular descriptors (e.g., physicochemical properties, electronic properties, and topological indices) of a series of compounds with their experimentally determined activity (e.g., fungicidal efficacy).

Predictive Power: Once a statistically robust QSAR model is established, it can be used to predict the activity of new, untested compounds and to guide the design of more potent agrochemicals.

A study on the 3D-QSAR of dithiocarbamate fungicides has been reported, which revealed that hydrogen bond acceptors and donors play a critical role in their binding to the target enzyme. While this study did not specifically include Azithiram, it demonstrates the applicability of QSAR in understanding the structural requirements for the fungicidal activity of this class of compounds. A future QSAR study that includes Azithiram could help to elucidate the specific structural features that contribute to its fungicidal properties.

Environmental Chemistry and Fate of Azithiram

Environmental Occurrence and Distribution

Specific details on the environmental occurrence and distribution of Azithiram are not well-documented herts.ac.uk. Due to its status as an obsolete pesticide, widespread current occurrence might be less likely compared to currently used compounds, but persistence in areas of historical use is possible depending on its degradation characteristics.

Abiotic Degradation in Environmental Compartments

Abiotic degradation refers to the breakdown of a substance through physical or chemical mechanisms, such as hydrolysis and photolysis fao.org. Azithiram is reported to be stable to hydrolysis scribd.com. In terms of aqueous photolysis, studies indicate a degradation half-life (DT50) of approximately 12 hours scribd.com. This suggests that photolytic processes in water bodies exposed to sunlight can contribute to the dissipation of Azithiram. Information on abiotic degradation in other environmental compartments, such as soil or air, is not extensively detailed in the available literature.

Biotic Transformation and Metabolites in Environmental Systems

Biotic transformation involves the breakdown of a substance by living organisms, primarily microorganisms mdpi.comgoogleapis.com. While specific biotic transformation pathways and metabolites of Azithiram in environmental systems are not comprehensively described, studies on its fate in soil indicate a dissipation half-life (DT50) of approximately 34 weeks in loamy and humous sandy soils scribd.com. This soil dissipation likely involves a combination of biotic and abiotic processes, although the relative contribution of microbial degradation is not explicitly quantified in the available information. Detailed research findings on specific microbial metabolites formed during the degradation of Azithiram in the environment are limited herts.ac.uk.

Q & A

Q. What experimental designs are optimal for investigating Azithiram’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

- Answer : Employ compartmental modeling paired with in vivo studies to assess absorption, distribution, and elimination. Use population pharmacokinetics to account for inter-individual variability. Integrate mass spectrometry for plasma concentration profiling and validate results against in vitro enzyme inhibition assays (e.g., CYP450 isoforms). Sensitivity analysis should test assumptions about metabolic pathways .

Q. How should researchers resolve contradictions between in vitro efficacy and in vivo toxicity data for Azithiram?

- Answer : Conduct systematic reviews to identify confounding factors (e.g., bioavailability differences, metabolite activity). Use cross-species comparative studies to evaluate translational relevance. Apply Bayesian meta-analysis to quantify uncertainty and adjust for publication bias. Validate hypotheses via ex vivo organoid models to bridge in vitro-in vivo gaps .

Q. What strategies mitigate bias in Azithiram’s multi-omics studies (e.g., transcriptomics, proteomics)?

- Answer : Implement blinded data analysis and batch-effect correction (e.g., ComBat algorithm). Use orthogonal validation methods (e.g., qPCR for RNA-seq hits, Western blot for proteomic targets). Predefine inclusion/exclusion criteria for omics datasets and apply false discovery rate (FDR) adjustments. Share raw data via repositories like GEO or PRIDE .

Q. How can computational modeling enhance the design of Azithiram derivatives with improved target selectivity?

- Answer : Apply molecular docking (e.g., AutoDock Vina) to screen virtual libraries against target proteins. Use molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Validate predictions with SPR (surface plasmon resonance) for binding affinity measurements. Iterative QSAR (quantitative structure-activity relationship) models can prioritize synthetic targets .

Methodological Considerations for Data Quality

Q. What criteria should be used to assess the methodological rigor of Azithiram cost-of-illness studies?

- Answer : Adapt quality-assessment frameworks, such as:

- Explicit disease definitions (e.g., diagnostic criteria for target indications).

- Transparent cost breakdowns (direct vs. indirect costs).

- Sensitivity analysis for key assumptions (e.g., discount rates).

Refer to standardized checklists for economic evaluations to ensure comparability across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.